

Deferasirox: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Deferasirox (Fe3+ chelate)	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as beta-thalassemia and sickle cell disease. This technical guide provides an in-depth exploration of the chemical architecture of Deferasirox and a detailed overview of its chemical synthesis. The document elucidates the primary industrial manufacturing route, including key intermediates, reaction conditions, and purification methodologies. Furthermore, it presents quantitative data in a structured format, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure of Deferasirox

Deferasirox, with the systematic IUPAC name 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand with a high affinity and selectivity for iron (Fe³+)[1][2]. Its chemical structure is characterized by a central 1,2,4-triazole ring substituted at the 1-position with a benzoic acid moiety and at the 3- and 5-positions with hydroxyphenyl groups. This specific arrangement of nitrogen and oxygen donor atoms allows for the formation of a stable 2:1 complex with an iron atom.

Table 1: Physicochemical Properties of Deferasirox



Property	Value
Molecular Formula	C ₂₁ H ₁₅ N ₃ O ₄ [1]
Molecular Weight	373.36 g/mol [3]
CAS Number	201530-41-8[1]
Appearance	White to slightly yellow powder[2]
Melting Point	264-265 °C[4]
Solubility	Practically insoluble in water[2]
pKa values	pKa ₁ = 4.57, pKa ₂ = 8.71, pKa ₃ = 10.56[4]

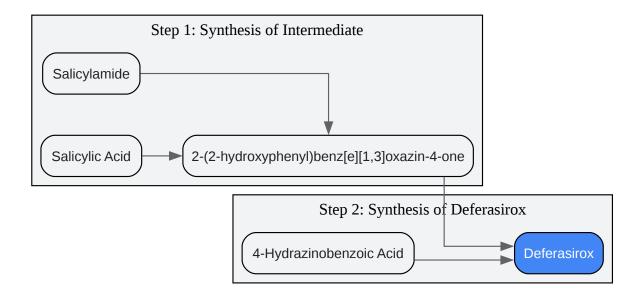
Chemical Synthesis of Deferasirox

The most prevalent and industrially scalable synthesis of Deferasirox is a two-step process. The first step involves the formation of the key intermediate, 2-(2-hydroxyphenyl)benz[e][5] [6]oxazin-4-one, from readily available starting materials. The second step is the cyclization of this intermediate with 4-hydrazinobenzoic acid to yield Deferasirox.

Synthesis Pathway

The overall synthetic scheme can be visualized as follows:



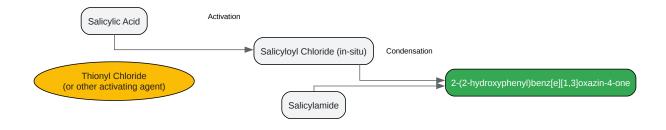


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Caption: Overall two-step synthesis of Deferasirox.

Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][5] [6]oxazin-4-one

The initial step involves the condensation of salicylic acid and salicylamide. This reaction is typically facilitated by a dehydrating agent or by converting salicylic acid to a more reactive species like salicyloyl chloride.



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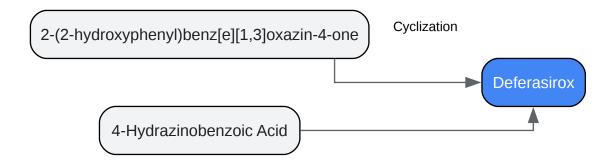
Caption: Synthesis of the benzoxazinone intermediate.

Table 2: Reaction Parameters for the Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one

Parameter	Conditions	Reference
Starting Materials	Salicylic acid, Salicylamide	[7]
Activating Agent	Thionyl chloride, p- toluenesulfonyl chloride	[7][8]
Solvent	Xylene, Toluene, Dichloromethane	[8][9]
Base	Pyridine, Triethylamine, Diisopropylethylamine	[8]
Temperature	Reflux (typically 110-140 °C)	[7]
Reaction Time	3-6 hours	[10]
Yield	50-94%	[10][11]

Step 2: Synthesis of Deferasirox

The final step is the reaction of the benzoxazinone intermediate with 4-hydrazinobenzoic acid. This reaction proceeds via a cyclization mechanism to form the 1,2,4-triazole ring of Deferasirox.



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Caption: Final cyclization step to form Deferasirox.



Table 3: Reaction Parameters for the Synthesis of Deferasirox

Parameter	Conditions	Reference
Starting Materials	2-(2-hydroxyphenyl)benz[e][5] [6]oxazin-4-one, 4- Hydrazinobenzoic acid	[7]
Solvent	Ethanol, Methanol, or a mixture of Methanol and Ethyl acetate	[7][12]
Temperature	Reflux (typically 65-85 °C)	[12]
Reaction Time	1-5 hours	[7][12]
Yield	75-85% (after purification)	[7][13]

Experimental Protocols

The following are generalized experimental protocols derived from various patented and published procedures. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one

- To a stirred suspension of salicylic acid and salicylamide in an appropriate solvent (e.g., xylene), a base (e.g., pyridine) is added.
- Thionyl chloride is added dropwise to the mixture, maintaining the temperature.
- The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.



• The crude product is washed with a suitable solvent (e.g., methanol) and dried to afford 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one.

Synthesis of Deferasirox

- A suspension of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one and 4-hydrazinobenzoic acid
 is prepared in a suitable solvent (e.g., ethanol).
- The reaction mixture is heated to reflux and maintained for a period until the reaction is complete.
- The mixture is then cooled to room temperature or below, leading to the precipitation of the crude Deferasirox.
- The solid is collected by filtration and washed with the reaction solvent.

Purification of Deferasirox

Crude Deferasirox can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to yield a product with high purity (>99.5%)[12][13]. The purification process may also involve treatment with activated carbon to remove colored impurities.

Spectroscopic Data

The structural elucidation of Deferasirox and its key intermediate is confirmed through various spectroscopic techniques.

Table 4: Spectroscopic Data for Deferasirox and its Intermediate



Technique	Deferasirox	2-(2- hydroxyphenyl)benz[e][5] [6]oxazin-4-one
¹H NMR (DMSO-d ₆ , δ ppm)	Aromatic protons in the range of 6.8-8.2 ppm; acidic protons (OH and COOH) are also observed.	Aromatic protons in the range of 7.0-8.2 ppm; a phenolic OH proton is also present.
¹³ C NMR (DMSO-d ₆ , δ ppm)	Signals corresponding to the aromatic carbons, the triazole ring carbons, and the carboxyl carbon are observed.	Signals for the aromatic carbons and the carbonyl carbon of the oxazinone ring are present.
IR (cm ⁻¹)	Characteristic absorption bands for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C=C stretching. A broad band around 3000 cm ⁻¹ is indicative of the OH group[14].	Key peaks include those for O-H stretching (phenolic) and C=O stretching (lactone).
Mass Spectrometry (m/z)	[M+H] ⁺ at approximately 374.1.	[M+H] ⁺ at approximately 240.1.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Deferasirox. The well-established two-step synthetic route offers an efficient and scalable method for the production of this vital iron-chelating agent. The provided data on reaction conditions, yields, and spectroscopic properties, along with the outlined experimental protocols, serve as a valuable resource for chemists and pharmaceutical scientists involved in the research and development of Deferasirox and related compounds. Further optimization of the synthesis and purification processes can lead to improved yields and purity, ultimately benefiting the manufacturing of this life-saving medication.



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